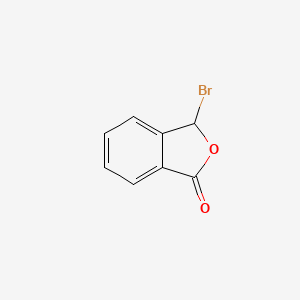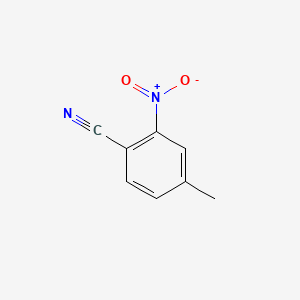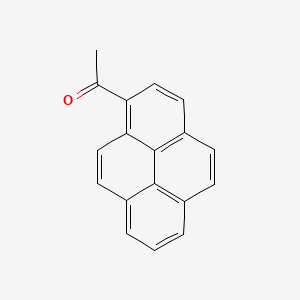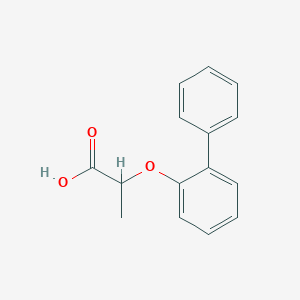
2-(2-Phenylphenoxy)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-Phenylphenoxy)propanoic acid” is a chemical compound with the molecular formula C9H10O3 . It has a molecular weight of 166.174 Da . It is also known by other names such as “2-phenoxypropionic acid” and "dl-2-phenoxypropionic acid" .
Synthesis Analysis
While specific synthesis methods for “2-(2-Phenylphenoxy)propanoic acid” were not found, it’s worth noting that valuable chemicals can be produced from 1,2-propanediol (1,2-PDO) by etherification, esterification, and cyclization through acetalization . In one study, esterification of propanoic acid was carried out with 1,2-propanediol using a clay-supported heteropolyacid .Molecular Structure Analysis
The molecular structure of “2-(2-Phenylphenoxy)propanoic acid” consists of 9 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C9H10O3/c1-7(9(10)11)12-8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11) .Applications De Recherche Scientifique
Renewable Building Block in Material Science :
- Phloretic acid, a naturally occurring phenolic compound similar to 2-(2-Phenylphenoxy)propanoic acid, is explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This process is significant for material science applications, including the development of bio-based materials with suitable thermal and thermo-mechanical properties for a wide range of applications (Trejo-Machin et al., 2017).
Anti-inflammatory Activities :
- New phenolic compounds structurally related to 2-(2-Phenylphenoxy)propanoic acid, isolated from the tender leaves of Eucommia ulmoides Oliv., exhibit anti-inflammatory activities. These findings contribute to understanding the chemical composition of Eucommia ulmoides Oliv. leaves and their potential therapeutic applications (Ren et al., 2021).
Thermal Gas-Phase Elimination Study :
- The kinetics and mechanism of thermal gas-phase elimination of 2-Phenoxypropanoic acid and its derivatives were studied. Understanding these reactions is crucial for applications in organic chemistry and materials science (Al-Awadi et al., 2000).
Synthesis of Phenolic Compounds :
- The synthesis of 2-(Phenylthio)phenols, involving transformations relevant to 2-(2-Phenylphenoxy)propanoic acid, highlights its potential use in organic synthesis and the development of new chemical compounds (Xu et al., 2010).
Antioxidant Properties :
- Dihydroxy and trihydroxy phenolic acids, structurally related to 2-(2-Phenylphenoxy)propanoic acid, have been studied for their antioxidant properties. This research is vital for understanding the potential health benefits and applications of these compounds (Siquet et al., 2006).
Novel Liquid Crystalline Polyacetylenes :
- The synthesis of side-chain liquid crystalline polyacetylenes containing phenyl benzoate mesogens, which are related to 2-(2-Phenylphenoxy)propanoic acid, demonstrates its application in the field of advanced materials and liquid crystal technology (Kong & Tang, 1998).
Propriétés
IUPAC Name |
2-(2-phenylphenoxy)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11(15(16)17)18-14-10-6-5-9-13(14)12-7-3-2-4-8-12/h2-11H,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHACJRMZSJGCFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC=C1C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Phenylphenoxy)propanoic acid | |
CAS RN |
5332-62-7 |
Source


|
| Record name | NSC538 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=538 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

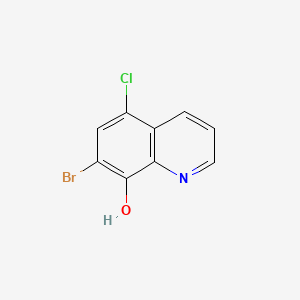
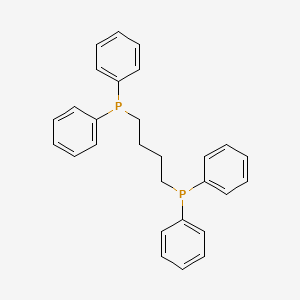
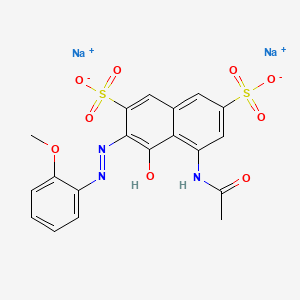
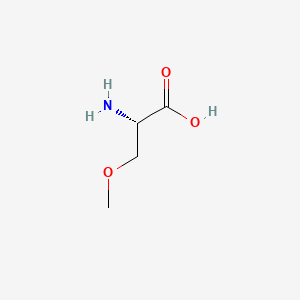
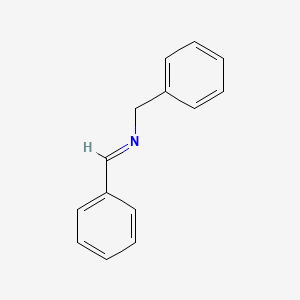
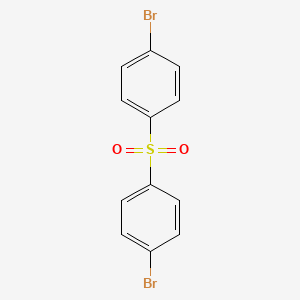
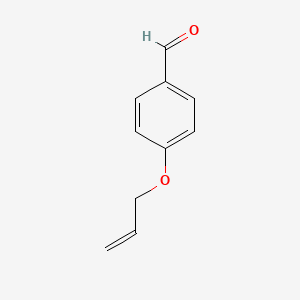
![1-[4-(Allyloxy)phenyl]ethanone](/img/structure/B1266428.png)

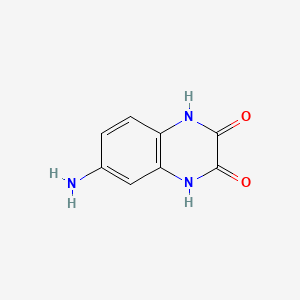
![Bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1266433.png)
